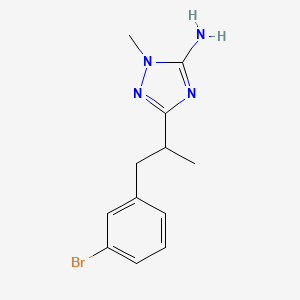

3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine

Description

Properties

Molecular Formula |

C12H15BrN4 |

|---|---|

Molecular Weight |

295.18 g/mol |

IUPAC Name |

5-[1-(3-bromophenyl)propan-2-yl]-2-methyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C12H15BrN4/c1-8(11-15-12(14)17(2)16-11)6-9-4-3-5-10(13)7-9/h3-5,7-8H,6H2,1-2H3,(H2,14,15,16) |

InChI Key |

COTVFVDMQIIMRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)C2=NN(C(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,2,4-Triazole Core and Amino Substitution

The 1,2,4-triazole ring with an amino substituent at the 5-position is typically prepared by cyclization reactions involving aminoguanidine derivatives and appropriate carbonyl-containing precursors. Two complementary synthetic pathways have been documented:

Pathway A: Preparation of N-guanidinosuccinimide intermediates followed by nucleophilic ring opening and recyclization to form the 1,2,4-triazole ring with the amino group at position 5. This method is efficient for aliphatic amines and involves microwave irradiation to enhance reaction rates and yields.

Pathway B: For less nucleophilic aromatic amines, initial preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave conditions is preferred. This pathway ensures successful formation of the triazole ring with aromatic substitution.

Introduction of the 3-Bromophenylpropan-2-yl Side Chain

The 3-bromophenyl substituent on the propan-2-yl side chain is introduced through coupling reactions involving halogenated anilines or bromophenyl derivatives. Key steps include:

Halogenation of aromatic precursors: Selective bromination is achieved via halogenation reactions using bromine or chlorine in polar organic solvents mixed with water, often under cooling (ice bath) and stirring to control reaction rates and regioselectivity. The halogenation targets activated positions on the aromatic ring, such as the 2- and 6-positions in sulfonanilide intermediates.

Coupling with triazole derivatives: The brominated aromatic amines are reacted with 5-amino-1,2,4-triazole sulfonyl chloride derivatives in the presence of bases (tertiary amines or strong bases like alkali metal hydrides) to form the sulfonamide linkage. The reaction is typically run at 40–150°C, preferably 60–125°C, under inert atmosphere (nitrogen or argon) to maintain dryness and prevent side reactions.

Reduction and deprotection: After coupling, hydrogenation using supported noble metal catalysts (palladium or platinum on carbon) under hydrogen atmosphere reduces any protective groups and may remove halogen substituents selectively. Reaction conditions include refluxing in alcohol solvents (ethanol, propanol, butanol) at 75–125°C, atmospheric to slightly elevated pressure, and catalyst loading of 0.01 to 0.03 equivalents.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation of aromatic amine | Bromine or chlorine in polar organic solvent + water | 0 to ambient | 1 to 3 hours | — | Cooling in ice bath, rapid stirring, product precipitates for easy isolation |

| Coupling reaction | Brominated aniline + 5-amino-1,2,4-triazole sulfonyl chloride + base | 40 to 150 (preferably 60–125) | Several hours | Moderate to high | Inert atmosphere, reflux temperature control, base choice affects nucleophilicity and reaction rate |

| Catalytic hydrogenation | Pd/C or Pt/C catalyst, hydrogen gas, alcohol solvent | 75 to 125 | Several hours | High | Excess hydrogen, atmospheric or slight pressure, catalyst loading 0.01–0.03 equiv, filtration post-reaction |

| Cyclization to form triazole | Aminoguanidine hydrochloride + succinic anhydride or N-arylsuccinimides, microwave irradiation | Microwave heating | Minutes to hours | High | Pathway depends on amine nucleophilicity; microwave accelerates reaction |

Research Findings and Optimization Notes

The halogenation step is crucial for regioselective introduction of bromine on the phenyl ring, which influences the biological activity and chemical reactivity of the final compound.

Use of strong bases such as alkali metal hydrides can improve nucleophilicity of aromatic amines during coupling but may require longer reaction times or harsher conditions.

Microwave-assisted synthesis of 1,2,4-triazole derivatives significantly reduces reaction times and improves yields compared to conventional heating methods.

Supported noble metal catalysts on carbon are preferred for hydrogenation due to high activity and ease of catalyst removal.

Solvent choice impacts reaction efficiency; alcohols are preferred for hydrogenation, while polar aprotic solvents like acetonitrile or ethyl acetate are favored for coupling reactions.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Halogenation | Bromine in polar organic solvent + water | Selective bromination, easy isolation | Control of regioselectivity |

| Coupling reaction | Brominated aniline + triazole sulfonyl chloride + base | Good yields, scalable | Requires inert atmosphere, base sensitivity |

| Cyclization (triazole ring formation) | Aminoguanidine + succinic anhydride or N-arylsuccinimides, microwave | Fast, high yield | Sensitive to amine nucleophilicity |

| Catalytic hydrogenation | Pd/C or Pt/C catalyst, hydrogen gas, alcohol | Efficient reduction and deprotection | Catalyst handling and removal |

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₂H₁₅BrN₄

- Molecular Weight : 295.18 g/mol

- IUPAC Name : 5-[1-(3-bromophenyl)propan-2-yl]-2-methyl-1,2,4-triazol-3-amine

The structure of this compound features a triazole ring, which is known for its biological activity. The presence of the bromophenyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.

Antimicrobial Activity

Research indicates that 3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Case Study : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of cell wall synthesis and inhibition of protein synthesis pathways.

Antifungal Properties

The compound's triazole structure is particularly relevant in antifungal applications. Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol biosynthesis.

- Case Study : A study published in Organic & Biomolecular Chemistry found that this compound effectively inhibited Candida albicans growth, with an IC50 value indicating significant potency compared to standard antifungal agents like fluconazole .

Pesticide Development

The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its ability to interact with specific biological pathways in pests can lead to effective pest management solutions.

Herbicidal Activity

Preliminary studies suggest that the compound may possess herbicidal properties, inhibiting the growth of certain weed species without adversely affecting crop plants.

Toxicological Studies

Safety assessments are crucial for any new compound intended for pharmaceutical or agricultural use. Toxicological evaluations have indicated that while the compound exhibits antimicrobial activity, it also shows a favorable safety profile in preliminary studies.

Mechanism of Action

The mechanism of action of 3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the propan-2-yl chain can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: Analogs like 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine demonstrate in vitro cytotoxicity against cancer cell lines, suggesting the target compound may share similar activity .

- Halogen Bonding: The 3-bromophenyl group may engage in halogen bonding with biological targets, a feature absent in non-brominated analogs .

Biological Activity

3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine is a synthetic organic compound belonging to the triazole derivative class. This compound exhibits notable biological activities, particularly in antimicrobial and antifungal domains. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromophenyl group , a propan-2-yl chain , and a triazole ring , which contribute to its unique chemical properties. The presence of the triazole ring is significant for its biological interactions, as it can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to various biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties . The compound has been studied for its efficacy against several pathogens:

- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition of bacterial growth, comparable to known antibiotics .

- Antifungal Activity : The compound has also been evaluated for antifungal properties against various fungal strains, including Candida albicans and Aspergillus niger. Results indicated promising minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against these fungi .

Trypanocidal Activity

Recent studies have evaluated the trypanocidal potential of similar triazole derivatives, indicating that modifications in the triazole structure can lead to enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .

Structure–Activity Relationship (SAR)

The SAR analysis of triazole derivatives highlights that variations in the bromophenyl group or modifications to the triazole ring can significantly influence biological activity. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Bromophenyl)propan-2-ol | Contains a bromophenyl group; hydroxyl instead of triazole | Lacks the triazole ring; different biological properties |

| 5-Amino-1H-1,2,4-triazole | Similar triazole structure but lacks bromophenyl group | More focused on antiviral properties |

This table illustrates how structural modifications can lead to varying biological activities among related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antibacterial Efficacy : A study compared various triazole derivatives against bacterial strains such as Staphylococcus aureus. The results indicated that certain modifications led to MIC values comparable to established antibiotics like ciprofloxacin .

- Antifungal Screening : Another investigation assessed the antifungal activity of related compounds against Candida species. The findings revealed that specific substitutions on the triazole ring enhanced antifungal potency significantly .

- In Vitro Trypanocidal Activity : Research focused on triazole analogs demonstrated their potential against T. cruzi, with some compounds exhibiting IC50 values significantly lower than those of standard treatments . This suggests that further exploration into the modification of this compound could yield promising candidates for treating Chagas disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.